Cas no 1805393-91-2 (Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate)

Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate
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- インチ: 1S/C9H7F4NO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)3-6(4)10/h2-3H,14H2,1H3
- InChIKey: ALAWHUZCTZALBK-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=C(C(F)(F)F)C=C1C(=O)OC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 2.1
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014987-250mg |
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate |
1805393-91-2 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015014987-1g |
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate |
1805393-91-2 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015014987-500mg |
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate |
1805393-91-2 | 97% | 500mg |
823.15 USD | 2021-06-18 |
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate 関連文献
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoateに関する追加情報
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate (CAS No. 1805393-91-2): An Overview of Its Structure, Properties, and Applications
Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate (CAS No. 1805393-91-2) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its aromatic ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group, making it a valuable building block for various applications.
The molecular formula of Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate is C10H8F4NO2, and its molecular weight is approximately 240.17 g/mol. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The amino group, on the other hand, provides opportunities for further functionalization and conjugation with other molecules.
In recent years, Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of novel pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which can improve their pharmacokinetic properties and therapeutic efficacy.
A notable example of its application in drug discovery is the synthesis of potent inhibitors of specific enzymes involved in various disease pathways. For instance, researchers have utilized Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate as a starting material to develop inhibitors of kinases, which are important targets in cancer therapy. The ability to fine-tune the properties of these inhibitors through structural modifications has led to the identification of several promising lead compounds.
Beyond pharmaceutical applications, Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate has also found use in materials science. Its unique electronic properties make it suitable for the development of functional materials such as organic semiconductors and luminescent materials. These materials have potential applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and coupling reactions involving organometallic reagents. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
In terms of safety and handling, it is important to note that while Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate is not classified as a hazardous material, it should be handled with appropriate precautions to ensure laboratory safety. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling, and work should be conducted in a well-ventilated area or fume hood.
The future prospects for Methyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate are promising, driven by ongoing research efforts aimed at expanding its applications in both pharmaceuticals and materials science. As new synthetic methods are developed and optimized, it is likely that this compound will continue to play a significant role in advancing various scientific fields.
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